molecular formula C16H18O4 B2529253 Phenyl(3,4,5-trimethoxyphenyl)methanol CAS No. 6590-62-1

Phenyl(3,4,5-trimethoxyphenyl)methanol

Cat. No. B2529253
CAS RN: 6590-62-1
M. Wt: 274.316
InChI Key: OZQAVJFCDIQZHZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to Phenyl(3,4,5-trimethoxyphenyl)methanol involves various chemical reactions and methodologies. For instance, the synthesis of a chalcone derivative with a 3,4,5-trimethoxyphenyl group was reported using the density functional theory (DFT) method for the analysis of its molecular structure and spectroscopic properties . Another compound, featuring a 3,4,5-trimethoxyphenyl group, was synthesized under Heck reaction conditions, demonstrating the versatility of this moiety in complex organic syntheses . Additionally, the synthesis of a rigid dehydroxylated etorphine analogue with a 3,4,5-trimethoxyphenyl group was achieved via hydrogenolysis, showcasing the group's compatibility with reductive conditions .

Molecular Structure Analysis

The molecular structure of compounds containing the 3,4,5-trimethoxyphenyl group has been extensively studied using computational methods. The geometry analysis of a chalcone derivative revealed that the calculated bond angles and distances are in good agreement with experimental values, indicating the reliability of computational methods like DFT in predicting molecular structures . The crystal structure of another compound showed that the 3,4,5-trimethoxyphenyl group can influence the overall conformation of the molecule, as evidenced by the dihedral angle measurements .

Chemical Reactions Analysis

The reactivity of the 3,4,5-trimethoxyphenyl group has been explored in various contexts. For example, the acid cleavage of a trimethoxyphenyl-trimethylsilane compound was found to be significantly faster than that of its phenyltrimethylsilane counterpart, suggesting that the methoxy groups can greatly enhance the reactivity of the aromatic ring . This enhanced reactivity could be attributed to the electron-donating effects of the methoxy groups, which can stabilize the transition state of the cleavage reaction.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds containing the 3,4,5-trimethoxyphenyl group are closely related to their molecular structure. The spectroscopic properties, such as NMR and IR spectra, of a chalcone derivative were well-correlated with theoretical predictions, indicating that the presence of the trimethoxyphenyl group can be reliably studied using spectroscopic techniques . The electronic and chemical reactivity studies of a pyrazolyl derivative showed that the molecule possesses good strength and stability, which could be influenced by the presence of the trimethoxyphenyl group .

Scientific Research Applications

Anticancer Potentials

A study by (Prasad & Machiraju, 2017) synthesized derivatives of 1-phenyl-3-(3,4,5-trimethoxyphenyl)-1H-pyrazole substituted chalcones. These compounds were evaluated for their anticancer activities against a panel of bacteria and demonstrated significant potential, indicating a promising direction for cancer research.

Tubulin Polymerization Inhibition and Apoptosis Induction

Another study by (Magalhães et al., 2013) found that Phenyl(3,4,5-trimethoxyphenyl)methanone, a cytotoxic compound, can inhibit tubulin polymerization and induce apoptosis in human leukemia cells. This highlights its potential as a therapeutic agent in cancer treatment.

Crystal Structure Analysis

In a structural study, (Penthala et al., 2014) analyzed the crystal structure of a compound involving 3,4,5-trimethoxyphenyl, which aids in understanding the molecular configuration and potential applications in medicinal chemistry.

properties

IUPAC Name

phenyl-(3,4,5-trimethoxyphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O4/c1-18-13-9-12(10-14(19-2)16(13)20-3)15(17)11-7-5-4-6-8-11/h4-10,15,17H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZQAVJFCDIQZHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl(3,4,5-trimethoxyphenyl)methanol

Citations

For This Compound
9
Citations
G Ana, PM Kelly, AM Malebari, S Noorani… - Pharmaceuticals, 2021 - mdpi.com
We report the synthesis and biochemical evaluation of compounds that are designed as hybrids of the microtubule targeting benzophenone phenstatin and the aromatase inhibitor …
Number of citations: 5 www.mdpi.com
J Lee, SJ Kim, H Choi, YH Kim, IT Lim… - Journal of medicinal …, 2010 - ACS Publications
Tubulin polymerization inhibitors had emerged as one of promising anticancer therapeutics because of their dual mechanism of action, ie apoptosis by cell-cycle arrest and VDA, …
Number of citations: 100 pubs.acs.org
C Jimenez, Y Ellahioui, R Alvarez, L Aramburu… - European journal of …, 2015 - Elsevier
We have synthesized and assayed dimethylaminophenyl, pyrrolidin-1-ylphenyl and carbazole containing phenstatins and isocombretastatins as analogues of the highly potent …
Number of citations: 35 www.sciencedirect.com
Y Pang, B An, L Lou, J Zhang, J Yan… - Journal of Medicinal …, 2017 - ACS Publications
Design, Synthesis, and Biological Evaluation of Novel Selenium-Containing Isocombretastatins and Phenstatins as Antitumor Agents | Journal of Medicinal Chemistry ACS ACS …
Number of citations: 128 pubs.acs.org
RP Tanpure, AR Harkrider, TE Strecker… - Bioorganic & medicinal …, 2009 - Elsevier
Structural redesign of selected non-steroidal estrogen receptor binding compounds has previously been successful in the discovery of new inhibitors of tubulin assembly. Accordingly, …
Number of citations: 28 www.sciencedirect.com
M Avgenikos - 2020 - scholar.sun.ac.za
Cancer is a major burden on human health and infrastructure as a leading cause of death worldwide. A collective name for a group of diseases characterised by uncontrolled cellular …
Number of citations: 0 scholar.sun.ac.za
RN Gaykar, A Bhunia, AT Biju - The Journal of Organic Chemistry, 2018 - ACS Publications
Arynes are highly reactive intermediates, which are utilized for the electrophilic arylation of various X–H bonds (X = O, N, S etc.). Herein, a new synthetic strategy is demonstrated, where …
Number of citations: 17 pubs.acs.org
P Bałczewski, E Kowalska, J Skalik, M Koprowski… - Ultrasonics …, 2019 - Elsevier
Two heteroatom-variants of the Friedel-Crafts/Bradsher cyclization of o-acetalaryl(aryl)methyl ethers and o-dithioacetalaryl(aryl)methyl thioethers, have been realized with the …
Number of citations: 4 www.sciencedirect.com
L Yang - 2017 - scholarworks.gsu.edu
Hypoxia Inducible Factors (HIFs) are very important transcription factors that can respond to low oxygen concentrations in the cellular environment. Inhibition of HIF’s transcriptional …
Number of citations: 3 scholarworks.gsu.edu

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